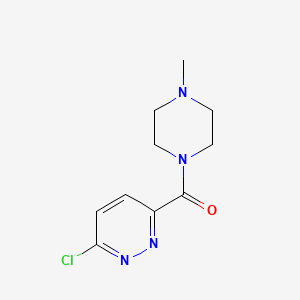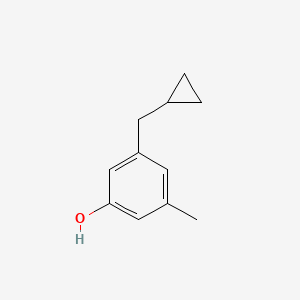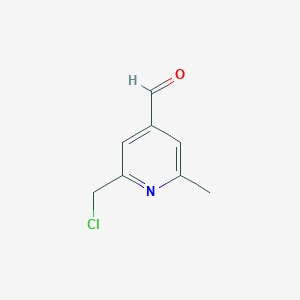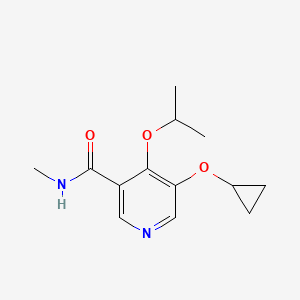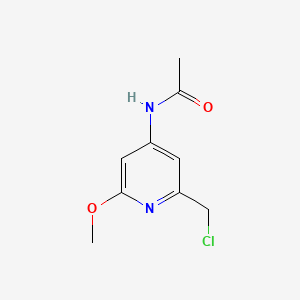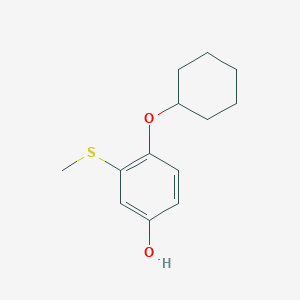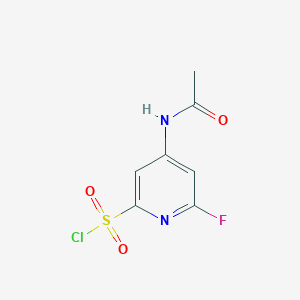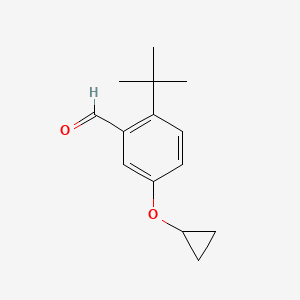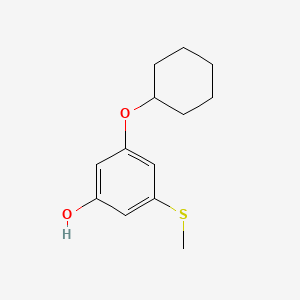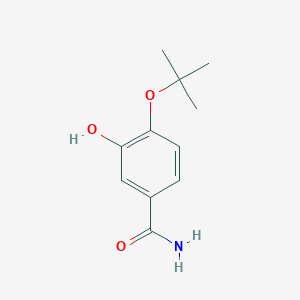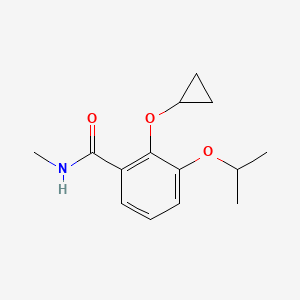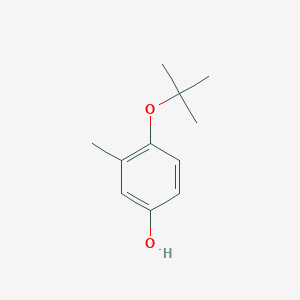
4-(Tert-butoxy)-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butoxy)-3-methylphenol is an organic compound that belongs to the class of phenols It is characterized by a tert-butoxy group attached to the fourth position and a methyl group attached to the third position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-3-methylphenol can be achieved through several methods. One common approach involves the etherification of 4-chlorophenol with isobutylene in the presence of a catalyst such as sulfuric acid or a quaternary amine like benzyltriethylammonium chloride . This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tertiary butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . The flow process is preferred over batch processes due to its versatility, efficiency, and sustainability.
化学反応の分析
Types of Reactions
4-(Tert-butoxy)-3-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
4-(Tert-butoxy)-3-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 4-(Tert-butoxy)-3-methylphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-tert-Butoxystyrene: Similar in structure but with a styrene group instead of a phenol group.
tert-Butyloxycarbonyl-protected compounds: These compounds contain the tert-butyloxycarbonyl group and are used in organic synthesis.
Uniqueness
4-(Tert-butoxy)-3-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical properties and reactivity. Its tert-butoxy group provides steric hindrance, affecting its reactivity in various chemical reactions.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
3-methyl-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O2/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7,12H,1-4H3 |
InChIキー |
RRQSGSZEWCVSGF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


